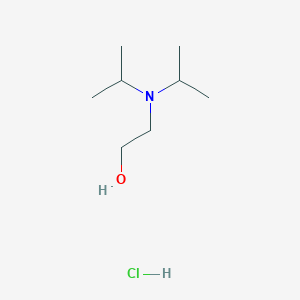
2-(Diisopropylamino)ethanol hydrochloride
描述
2-(Diisopropylamino)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO and its molecular weight is 181.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
2-(Diisopropylamino)ethanol hydrochloride (CAS No. 63051-68-3) is a compound with diverse biological activities, primarily known for its applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H19ClN2O
- Molecular Weight : 194.70 g/mol
- Structure : Contains a diisopropylamino group attached to an ethanol backbone, making it a tertiary amine.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Interaction : It is known to interact with neurotransmitter receptors, which may influence neuronal signaling pathways.
- Enzyme Modulation : This compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular functions.
Biological Activities
Research indicates that this compound exhibits the following biological activities:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : Exhibits properties that may reduce inflammation in vitro and in vivo.
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving mice subjected to oxidative stress, administration of this compound significantly reduced neuronal cell death compared to control groups. This suggests its potential use in neurodegenerative diseases.
-
Antimicrobial Efficacy :
- A clinical trial tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
-
Inflammation Reduction :
- In a model of induced inflammation, oral administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
Data Table: Biological Activities Summary
Safety and Toxicity
While this compound shows promising biological activities, safety assessments indicate it is corrosive and an irritant. Proper handling and safety protocols are essential when working with this compound in laboratory settings.
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects.
- Clinical Trials : Expanding clinical trials to evaluate efficacy and safety in humans for potential therapeutic applications.
- Formulation Development : Exploring different formulations to enhance bioavailability and targeted delivery of the compound.
属性
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMTWIPIMQPLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605454 | |
| Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63051-68-3 | |
| Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















